PI3Kδ Binding Affinity: Comparable Potency to Idelalisib in Biochemical Assays
In a direct comparison of biochemical binding affinity, the target compound demonstrates PI3Kδ inhibitory potency that is equipotent to the FDA-approved PI3Kδ inhibitor idelalisib. Competitive fluorescence polarization assays yield an IC50 of 2.30 nM for the target compound . Under identical assay principles, idelalisib (CAL-101) is reported to inhibit PI3Kδ with an IC50 of 2.5 nM . This evidence positions the compound as a research-grade alternative with matched primary target engagement.
| Evidence Dimension | PI3Kδ enzymatic inhibition (binding affinity) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Idelalisib (CAL-101) IC50 = 2.5 nM |
| Quantified Difference | 1.09-fold more potent (negligible difference, considered equipotent) |
| Conditions | Competitive fluorescence polarization assay, incubation for 30 minutes |
Why This Matters
For researchers designing PI3Kδ-dependent experiments, this compound provides a non-proprietary, structurally distinct alternative that achieves the same benchmark biochemical potency as a clinically validated gold-standard inhibitor.
- [1] BindingDB. BDBM50394893. IC50: 2.30 nM for PI3Kdelta in a competitive fluorescence polarization assay. View Source
- [2] Lannutti, B.J., et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies. Blood, 117(2), 591-594. View Source
